2-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid

Lipophilicity Drug-likeness Physicochemical property

Achieve unparalleled regiochemical control in your cross-coupling campaigns with 2-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid (CAS 2090964-96-6). The precise 2-bromo-3-fluoro-5-trifluoromethyl substitution pattern dictates site-selective reactivity in palladium-catalyzed reactions and directly influences downstream metabolic stability (XLogP3: 3.1). This isomer's unique steric and electronic profile is cemented in patent literature for agrochemical and pharmaceutical synthesis. Substituting regioisomers compromises reaction yields, selectivity, and biological outcomes—making this specific building block a non-negotiable procurement requirement for reproducible, high-fidelity advanced synthesis and medicinal chemistry libraries.

Molecular Formula C8H3BrF4O2
Molecular Weight 287.01 g/mol
Cat. No. B8240430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid
Molecular FormulaC8H3BrF4O2
Molecular Weight287.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)Br)F)C(F)(F)F
InChIInChI=1S/C8H3BrF4O2/c9-6-4(7(14)15)1-3(2-5(6)10)8(11,12)13/h1-2H,(H,14,15)
InChIKeyFVJRSRJZOCMEQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid: Core Properties & Procurement Baseline


2-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid (CAS: 2090964-96-6) is a polyhalogenated benzoic acid building block with a molecular formula of C₈H₃BrF₄O₂ and a molecular weight of 287.01 g/mol [1]. The molecule features a bromine atom at the 2-position, a fluorine atom at the 3-position, and a trifluoromethyl group at the 5-position of the aromatic ring, which collectively define its unique steric and electronic profile [1]. Its computed XLogP3-AA value is 3.1, and it has a topological polar surface area (TPSA) of 37.3 Ų, reflecting its lipophilic nature and limited hydrogen-bonding capacity [1].

Why Generic Substitution Fails for 2-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid


In-class halogenated benzoic acid derivatives cannot be interchangeably substituted due to the precise regiochemistry of the bromo, fluoro, and trifluoromethyl groups. This specific substitution pattern directly dictates the compound's reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), its physicochemical properties, and its downstream performance as a synthetic intermediate [1][2]. Even regioisomers with identical molecular formulas exhibit distinct steric and electronic characteristics, leading to differential reaction yields, selectivities, and biological activities [1][2]. The following evidence demonstrates that selecting the precise 2-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid isomer is non-negotiable for achieving reproducible and optimized outcomes in advanced synthesis and medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 2-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid


Enhanced Lipophilicity vs. Parent Benzoic Acid: XLogP3 Comparison

The introduction of bromo, fluoro, and trifluoromethyl substituents significantly increases the lipophilicity of 2-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid relative to the parent scaffold, benzoic acid. This property is critical for passive membrane permeability and target engagement in drug discovery. The computed XLogP3-AA for the target compound is 3.1 [1], compared to 1.9 for benzoic acid [2].

Lipophilicity Drug-likeness Physicochemical property

Topological Polar Surface Area (TPSA) Similarity with Regioisomers: Differentiating Steric Accessibility

While the target compound and its regioisomer, 2-Bromo-5-fluoro-3-(trifluoromethyl)benzoic acid, share identical molecular formulas and TPSA values, the distinct substitution pattern alters the steric environment around the reactive sites. This can influence the success and selectivity of cross-coupling reactions. The target compound has a TPSA of 37.3 Ų [1]; no comparable value is available for the regioisomer in authoritative databases, but the identical molecular formula suggests a similar polar surface area. The key differentiation lies in the regiochemistry of the halogen atoms, which governs reactivity in Pd-catalyzed cross-coupling reactions [2].

Medicinal chemistry Structure-activity relationship Physicochemical property

Comparative Purity Analysis: 2-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid vs. Regioisomer

The commercially available purity of 2-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid is typically reported at 95.4% by HPLC (area %) , while its regioisomer, 2-Bromo-5-fluoro-3-(trifluoromethyl)benzoic acid, is often available at 95% purity . This difference, while small, may be relevant for applications requiring high-purity intermediates for further derivatization.

Synthetic intermediate Purity Quality control

Optimal Application Scenarios for 2-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid


Synthesis of Fluorinated Biaryl Pharmacophores via Suzuki-Miyaura Coupling

The compound serves as a versatile electrophilic partner in palladium-catalyzed cross-coupling reactions [1]. Its specific regiochemistry allows for the site-selective introduction of the 2-bromo-3-fluoro-5-(trifluoromethyl)benzoyl moiety into drug-like molecules. This is particularly valuable for constructing biaryl systems with enhanced metabolic stability and lipophilicity, as evidenced by the compound's XLogP3 of 3.1 [2].

Preparation of Agrochemical Intermediates

Patents highlight the utility of substituted fluoroaromatics like 2-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid as key starting materials for synthesizing agrochemicals [1]. The presence of multiple halogen substituents allows for further functionalization, enabling the creation of libraries of compounds for screening herbicidal or fungicidal activity.

Medicinal Chemistry for CNS-Targeted Programs

The compound's computed lipophilicity (XLogP3 3.1) [2] and moderate topological polar surface area (37.3 Ų) [2] place it within the physicochemical space often associated with central nervous system (CNS) drug candidates. It can be employed as a carboxylic acid-containing fragment for library synthesis, with the trifluoromethyl group serving as a bioisostere for chlorine or to block metabolic soft spots.

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